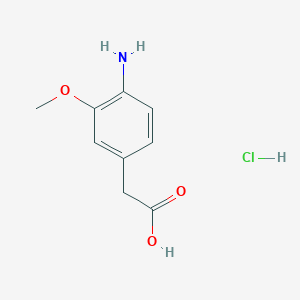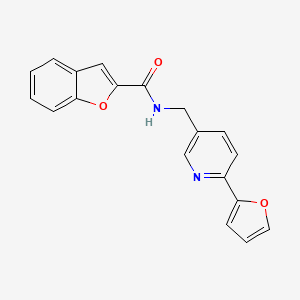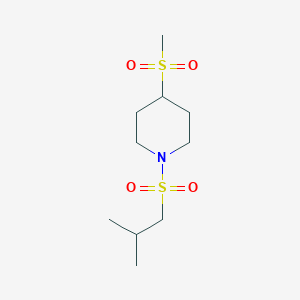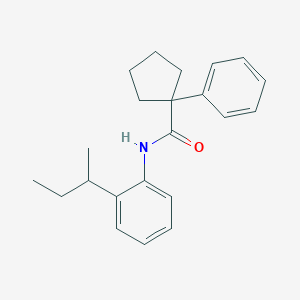![molecular formula C14H21N5O2 B2361921 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide CAS No. 919840-60-1](/img/structure/B2361921.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide” is a compound with the molecular formula C20H19ClN6O3 . It is a pyrazolopyrimidine derivative, which is a class of compounds that have received significant attention due to their structural similarity with purines .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolopyrimidine core, which is a fused nitrogen-containing heterocyclic ring system. This structure is considered a bioisostere of natural purines .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, pyrazolopyrimidine derivatives are known to undergo various chemical reactions. For instance, they can react with hydroxylamine hydrochloride, urea, thiourea, thiosemicarbazide, phenylhydrazine, and aromatic amines to afford the corresponding pyrazolopyrimidin-4-ones .Physical and Chemical Properties Analysis
This compound has a molecular weight of 426.9 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. Its rotatable bond count is 3. Its exact mass and monoisotopic mass are 426.1207162 g/mol. Its topological polar surface area is 106 Ų .Scientific Research Applications
Synthesis and Evaluation for Biological Activities
Insecticidal and Antibacterial Potential : Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. These compounds offer promising avenues for developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).
Antimicrobial Evaluation : Some newly synthesized pyrazolo[3,4-d]pyrimidine derivatives have shown moderate antimicrobial activity, highlighting their potential in antimicrobial drug development (Farag, Kheder, & Mabkhot, 2009).
Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidine analogues have been found to exhibit A1 adenosine receptor affinity, indicating potential applications in modulating adenosine receptor-mediated processes (Harden, Quinn, & Scammells, 1991).
Antitumor Activity : A study on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to pyrazolo[3,4-d]pyrimidine revealed in vitro anti-cancer activity, suggesting their potential as antitumor agents (Maftei et al., 2016).
Antiproliferative and Proapoptotic Agents : Pyrazolo[3,4-d]pyrimidines have been identified as potent antiproliferative and proapoptotic agents towards specific cancer cells by inhibiting c-Src phosphorylation, presenting a new approach for cancer therapy (Carraro et al., 2006).
Anti-HIV Activity : Novel 3-amino-4,5-dihydro-6-methyl-4-oxo-N-aryl-1H-pyrazolo[4,3-c]pyridine-7-carboxamide derivatives, starting from oxoketene dithioacetals, showed moderate to potent activity against HIV-1 and HIV-2 strains, marking them as candidates for further anti-HIV research (Savant, Ladva, Pandit, 2018).
Future Directions
Pyrazolopyrimidine derivatives, including this compound, have shown promise in various therapeutic applications, particularly as anticancer agents . Future research may focus on further exploring the therapeutic potential of these compounds, optimizing their synthesis processes, and investigating their safety profiles.
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-9(2)6-11(20)17-18-8-15-12-10(13(18)21)7-16-19(12)14(3,4)5/h7-9H,6H2,1-5H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGMRXBNBFCMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(ethylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2361841.png)

![2-(2-((5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2361848.png)




![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride](/img/structure/B2361853.png)
![Ethyl 4-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2361854.png)
![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2361857.png)
![2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2361858.png)
![4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2361861.png)
